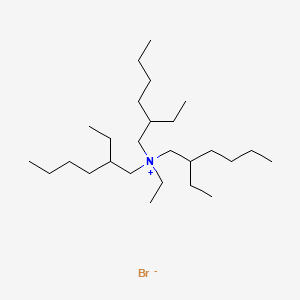

Ethyltris(2-ethylhexyl)ammonium bromide

Description

Ethyltris(2-ethylhexyl)ammonium bromide (CAS 94277-41-5) is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three 2-ethylhexyl groups and one ethyl group, with a bromide counterion. Its molecular formula is C₁₉H₄₂N·Br, and it has a molecular weight of 364.45 g/mol . This compound’s branched alkyl chains confer unique solubility and surfactant properties, making it relevant in applications such as lubrication, micelle formation, and organic synthesis .

Properties

CAS No. |

94277-36-8 |

|---|---|

Molecular Formula |

C26H56BrN |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

ethyl-tris(2-ethylhexyl)azanium;bromide |

InChI |

InChI=1S/C26H56N.BrH/c1-8-15-18-24(11-4)21-27(14-7,22-25(12-5)19-16-9-2)23-26(13-6)20-17-10-3;/h24-26H,8-23H2,1-7H3;1H/q+1;/p-1 |

InChI Key |

APBJLZJVSUMUNT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C[N+](CC)(CC(CC)CCCC)CC(CC)CCCC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyltris(2-ethylhexyl)ammonium bromide typically involves the quaternization of tris(2-ethylhexyl)amine with ethyl bromide. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is purified using techniques such as distillation and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyltris(2-ethylhexyl)ammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce ethyltris(2-ethylhexyl)ammonium hydroxide .

Scientific Research Applications

Ethyltris(2-ethylhexyl)ammonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is used in cell culture and molecular biology for its surfactant properties, aiding in the solubilization of hydrophobic compounds.

Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents

Mechanism of Action

The mechanism of action of ethyltris(2-ethylhexyl)ammonium bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. The compound can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility in water. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and transport of hydrophobic drugs .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyltris(2-ethylhexyl)ammonium bromide with structurally related quaternary ammonium bromides:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 94277-41-5 | C₁₉H₄₂N·Br | 364.45 | Three branched 2-ethylhexyl groups, one ethyl |

| Cetyltrimethylammonium bromide (CTAB) | 57-09-0 | C₁₉H₄₂N·Br | 364.45 | One linear C16 chain, three methyl groups |

| Dodecyltrimethylammonium bromide (DTAB) | 1119-94-4 | C₁₅H₃₄N·Br | 308.34 | One linear C12 chain, three methyl groups |

| Butyl(2-ethylhexyl)dimethylammonium bromide | 93839-31-7 | C₁₄H₃₂N·Br | 294.31 | One 2-ethylhexyl, one butyl, two methyl groups |

| Benzyldimethyloctylammonium chloride (BAC 8) | 85409-22-9 | C₁₇H₃₀N·Cl | 300.88 | Benzyl group, one octyl chain, two methyl groups |

Key Observations :

- Branching vs. Linearity: this compound’s branched 2-ethylhexyl groups reduce crystallinity compared to linear-chain analogs like CTAB and DTAB, enhancing solubility in non-polar solvents .

- Counterion Effects : Bromide ions generally improve solubility in polar solvents compared to chloride (e.g., BAC 8), affecting applications in ionic liquid formulations .

- Molecular Weight : Despite sharing the same molecular weight as CTAB, this compound exhibits distinct micellization behavior due to steric hindrance from branched chains .

Analytical Characterization

Comparative analytical data from studies include:

- ¹³C SSNMR : this compound shows distinct peaks for branched carbons (δ 20–30 ppm) absent in linear-chain CTAB .

- Elemental Analysis : Bromide content (~21.9% by mass) matches theoretical values, consistent with analogs like CTAB (~21.9%) .

- Titration: Total titratable amines confirm a single quaternary ammonium center, similar to other monomeric quats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.